

(1-Methylcyclobutyl)methanol spectroscopic data and characterization

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Compound of Interest

Compound Name: (1-Methylcyclobutyl)methanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **(1-Methylcyclobutyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylcyclobutyl)methanol, a saturated alcohol with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol, serves as a valuable building block in modern organic synthesis.^{[1][2]} Its structure is distinguished by a four-membered cyclobutane ring, which imparts significant ring strain. This inherent strain influences the molecule's reactivity, making it a versatile intermediate for accessing more complex molecular architectures and novel chemical spaces.^[1] The applications of **(1-Methylcyclobutyl)methanol** and its derivatives are found in diverse fields, including medicinal chemistry and the development of specialty chemicals.^[1]

A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive overview of the spectroscopic characterization of **(1-Methylcyclobutyl)methanol**, grounded in fundamental principles and established analytical techniques. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both theoretical interpretation and practical, field-proven protocols. The goal is to equip researchers with the necessary knowledge to confidently identify, purify, and employ this compound in their synthetic endeavors.

Synthesis and Purification: An Experimental Framework

To analyze a compound, one must first obtain it in a pure form. A common and effective method for synthesizing **(1-Methylcyclobutyl)methanol** is the reduction of an appropriate ester, such as ethyl 1-methylcyclobutanecarboxylate. This approach leverages a powerful reducing agent to transform the ester functional group into a primary alcohol.[\[1\]](#)

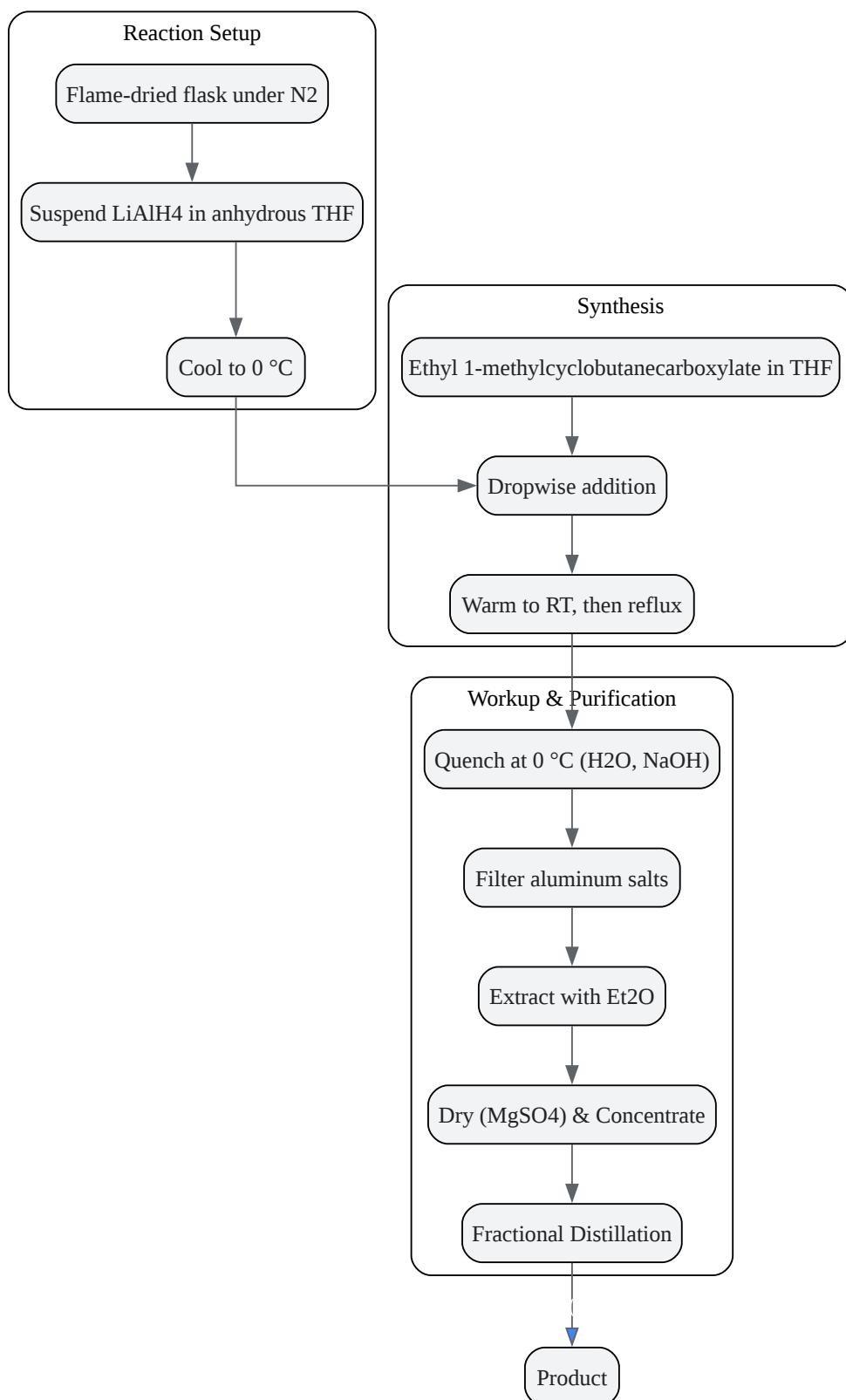
Causality in Experimental Design: The Choice of Reagents

The selection of Lithium Aluminum Hydride (LiAlH_4) as the reducing agent is critical. LiAlH_4 is a potent, unselective nucleophilic reducing agent capable of reducing esters to primary alcohols, a transformation for which milder agents like sodium borohydride (NaBH_4) are ineffective.[\[1\]](#) The reaction is performed in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether (Et_2O). This choice is dictated by the high reactivity of LiAlH_4 , which reacts violently with protic solvents like water and alcohols.[\[1\]](#) Consequently, the entire procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reagent by atmospheric moisture.[\[1\]](#)

Experimental Protocol: Reduction of Ethyl 1-Methylcyclobutanecarboxylate

- Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet.
- Reagent Preparation: The flask is charged with a suspension of LiAlH_4 (1.1 equivalents) in anhydrous THF under a positive pressure of inert gas. The suspension is cooled to 0 °C in an ice bath.
- Substrate Addition: A solution of ethyl 1-methylcyclobutanecarboxylate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete conversion.
- Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is crucial for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts.
- Extraction and Purification: The resulting solids are removed by filtration. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude **(1-Methylcyclobutyl)methanol**.
- Final Purification: The crude product is purified by fractional distillation under reduced pressure to afford the final product as a pure, colorless liquid.

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Caption: Synthesis workflow for **(1-Methylcyclobutyl)methanol** via ester reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.^[1] Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecule's constitution.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity). For **(1-Methylcyclobutyl)methanol**, we expect to see five distinct signals.

Predicted Chemical Shift (δ , ppm)	Assignment	Multiplicity	Integration	Rationale
~ 3.4 - 3.6	-CH ₂ OH	Singlet	2H	Protons on a carbon adjacent to an electronegative oxygen atom are deshielded.
~ 1.8 - 2.0	Ring -CH ₂ - (x2)	Multiplet	4H	Diastereotopic methylene protons of the cyclobutane ring.
~ 1.6 - 1.8	Ring -CH ₂ - (x1)	Multiplet	2H	Methylene protons of the cyclobutane ring.
~ 1.5 - 2.5	-OH	Broad Singlet	1H	Exchangeable proton; chemical shift and appearance are concentration and solvent dependent.
~ 1.2	-CH ₃	Singlet	3H	Protons of the methyl group attached to a quaternary carbon.

Note: Predicted values are based on standard chemical shift tables. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's symmetry, five distinct signals are predicted for **(1-Methylcyclobutyl)methanol**.

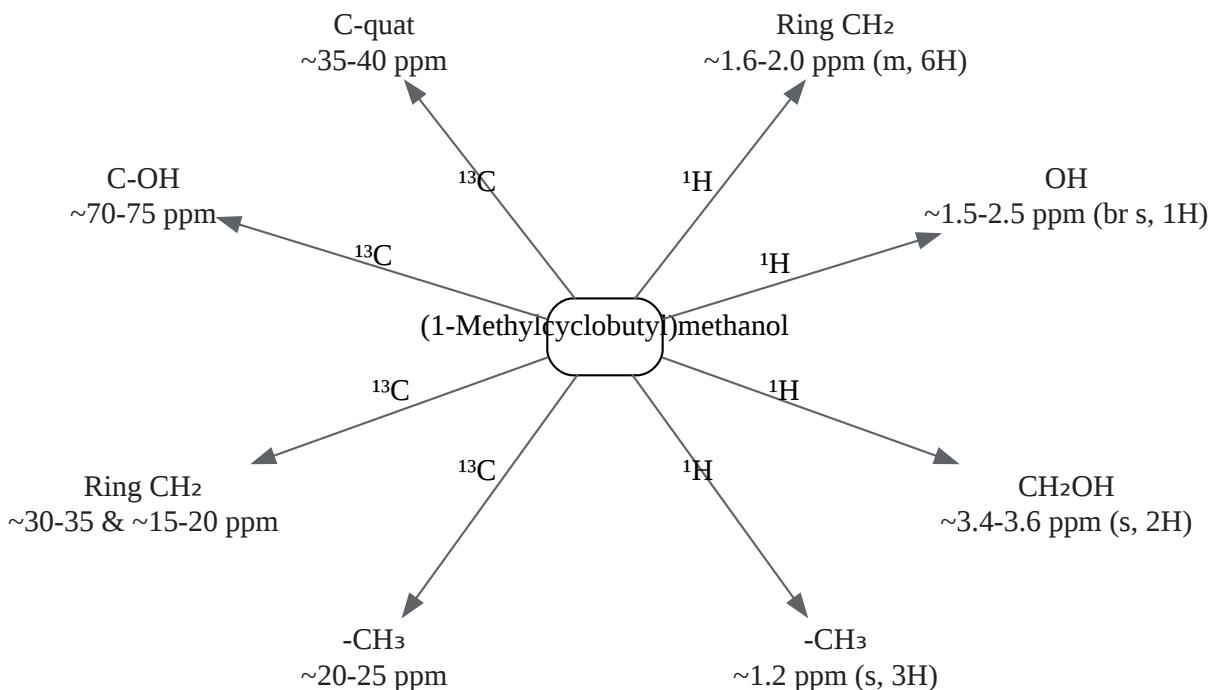
Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~ 70 - 75	$-\text{CH}_2\text{OH}$	Carbon atom bonded to the highly electronegative oxygen atom.
~ 35 - 40	$\text{C}-(\text{CH}_3)$	Quaternary carbon atom of the cyclobutane ring.
~ 30 - 35	Ring $-\text{CH}_2-$ (x2)	Methylene carbons of the cyclobutane ring.
~ 20 - 25	$-\text{CH}_3$	Methyl carbon attached to the quaternary center.
~ 15 - 20	Ring $-\text{CH}_2-$ (x1)	The remaining methylene carbon of the cyclobutane ring.

Note: These are estimated chemical shifts. Broadband proton decoupling is typically used, resulting in singlets for all carbon signals.[\[3\]](#)

Experimental Protocol for NMR Analysis

- Sample Preparation: Dissolve approximately 10-20 mg of purified **(1-Methylcyclobutyl)methanol** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.[\[3\]](#)
- Data Acquisition: Acquire the ^1H NMR spectrum on a 300 MHz or higher field spectrometer. [\[4\]](#)[\[5\]](#) Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ^{13}C NMR Acquisition: Acquire the ^{13}C NMR spectrum on the same instrument, typically at 75 MHz for a 300 MHz spectrometer.[4][5] A greater number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ^{13}C isotope.



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Caption: Predicted NMR spectral correlations for **(1-Methylcyclobutyl)methanol**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Interpretation of Key Absorption Bands

The IR spectrum of **(1-Methylcyclobutyl)methanol** is expected to be dominated by absorptions corresponding to its alcohol and alkane moieties.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Significance
3600 - 3200	O-H Stretch	Strong, Broad	Confirms the presence of the hydroxyl (-OH) group. The broadness is a direct result of intermolecular hydrogen bonding. [1] [6]
3000 - 2850	C-H Stretch	Medium-Strong	Characteristic of sp ³ C-H bonds in the cyclobutane ring and methyl/methylene groups. [1]
1100 - 1050	C-O Stretch	Strong	Indicates the presence of a primary alcohol C-O single bond. [1]
900 - 800	Ring Vibrations	Variable	Associated with vibrations of the cyclobutane ring structure. [1]

Experimental Protocol for IR Analysis

- Sample Preparation: For a liquid sample, the simplest method is to prepare a thin film. Place one drop of the purified liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
- Sample Spectrum: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern upon ionization.[\[1\]](#)

Analysis of Molecular Ion and Fragmentation

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.[\[1\]](#) The monoisotopic mass of $\text{C}_6\text{H}_{12}\text{O}$ is 100.088815 Da.[\[2\]](#) In a standard electron ionization (EI) mass spectrum, the molecule will ionize and fragment in a predictable manner.

m/z (Mass-to-Charge Ratio)	Proposed Fragment	Significance
100	$[\text{C}_6\text{H}_{12}\text{O}]^+$	Molecular Ion (M^+). Its presence confirms the molecular weight.
85	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical.
82	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of a neutral water molecule, a common fragmentation for alcohols.
69	$[\text{M} - \text{CH}_2\text{OH}]^+$	Loss of the hydroxymethyl radical, resulting in the stable 1-methylcyclobutyl cation.
57	$[\text{C}_4\text{H}_9]^+$	Further fragmentation of the cyclobutane ring.

Experimental Protocol for GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS) instrument. The GC will separate the sample from any minor impurities before it enters the mass spectrometer.
- **Ionization:** In the MS source, the separated compound is ionized, typically using a high-energy electron beam (Electron Ionization, EI, at 70 eV).
- **Analysis:** The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.
- **Data Interpretation:** The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Conclusion

The comprehensive characterization of **(1-Methylcyclobutyl)methanol** is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl group, and mass spectrometry validates the molecular weight and offers insight into the molecule's stability and fragmentation pathways. The protocols and data presented in this guide serve as a robust framework for scientists to confidently synthesize, identify, and utilize this important chemical building block in their research and development efforts.

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